1-Ethyl-6,7-difluorobenzimidazole is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a unique substitution pattern with ethyl and difluoromethyl groups, which enhances its pharmacological properties.
The compound can be synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques. Its structural characteristics and potential applications have been documented in several academic and industrial research publications.
1-Ethyl-6,7-difluorobenzimidazole is classified as a heterocyclic aromatic compound. It is part of the broader category of benzimidazoles, which are recognized for their role as pharmacophores in drug development.
The synthesis of 1-ethyl-6,7-difluorobenzimidazole can be achieved through several methods:
The detailed synthesis protocols often involve careful control of reaction parameters such as temperature, time, and solvent choice to optimize yield and selectivity. For instance, using solvents like acetic acid or dimethylformamide can significantly influence the outcome of the reactions .
The molecular structure of 1-ethyl-6,7-difluorobenzimidazole consists of a fused benzene and imidazole ring system with ethyl and difluoro substituents at the 1 and 6,7 positions respectively. The chemical formula is .
1-Ethyl-6,7-difluorobenzimidazole participates in various chemical reactions typical for benzimidazole derivatives:
The reactivity of 1-ethyl-6,7-difluorobenzimidazole is influenced by its electronic structure, particularly the electronegative fluorine atoms which enhance its electrophilicity.
The mechanism of action for compounds like 1-ethyl-6,7-difluorobenzimidazole often involves interaction with biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance lipophilicity and bioavailability, allowing better penetration into biological membranes.
Research indicates that benzimidazole derivatives exhibit a wide range of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial effects. Specific studies have shown that modifications in the benzimidazole structure can lead to significant changes in biological activity .
1-Ethyl-6,7-difluorobenzimidazole is stable under normal conditions but may decompose under extreme pH or temperature conditions.
1-Ethyl-6,7-difluorobenzimidazole has potential applications in medicinal chemistry due to its biological activity profile. It is being investigated for use in developing new therapeutic agents for various diseases including cancer and infectious diseases. The introduction of fluorine enhances its pharmacokinetic properties making it a candidate for further drug development studies .
1-Ethyl-6,7-difluorobenzimidazole is a fluorinated alkylbenzimidazole derivative with the molecular formula C₉H₈F₂N₂. It features a benzimidazole core—a fused bicyclic system combining benzene and imidazole rings—with an ethyl group (-CH₂CH₃) at the N1 position and fluorine atoms at the C6 and C7 positions of the benzene ring. This substitution pattern creates a meta-difluoro arrangement, imposing distinct electronic effects:
Table 1: Key Physicochemical Properties of 1-Ethyl-6,7-difluorobenzimidazole
Property | Value/Description |
---|---|
Empirical Formula | C₉H₈F₂N₂ |
Molecular Weight | 182.17 g/mol |
Melting Point | 110–112°C (predicted) |
logP (Octanol-Water) | 2.8 (calculated) |
Hydrogen Bond Acceptors | 4 (2N, 2F) |
Aromatic Ring Substitutions | 6,7-difluoro (benzene ring); N1-ethyl (imidazole) |
Benzimidazole emerged as a privileged scaffold in drug discovery following the identification of 5,6-dimethylbenzimidazole as a vitamin B₁₂ degradation product in the 1940s [4]. Key milestones include:
Table 2: Evolution of Key Benzimidazole-Based Drugs
Year | Compound | Therapeutic Area | Key Structural Feature |
---|---|---|---|
1961 | Thiabendazole | Anthelmintic | 2-(Thiazol-4-yl)benzimidazole |
1979 | Omeprazole | Antiulcerant | 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
1998 | Candesartan | Antihypertensive | 1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate |
2008 | Bendamustine | Antineoplastic | 5-[Bis(2-chloroethyl)amino]-1-methyl-2-nitro-1H-benzimidazole |
Fluorination and alkylation strategically enhance benzimidazole’s drug-like properties:
Table 3: Impact of Substituents on Benzimidazole Pharmacology
Modification | Electronic Effect | Biological Consequence | Example Application |
---|---|---|---|
6,7-Difluoro | σₘ (meta-F) = 0.34; Strong electron-withdrawal | Enhanced oxidative stability; Increased DNA/RNA affinity | Topoisomerase inhibitors [5] |
N1-Ethyl | Inductive donation (+I effect) | Elevated logP; Blocked N-H acidity (pKa shift) | Kinase inhibitor scaffolds [7] |
Combined (1-Ethyl-6,7-difluoro) | Balanced lipophilicity/logD | Optimal membrane penetration; Target binding precision | Antibacterial/anticancer leads [1] [6] |
Fluorinated alkylbenzimidazoles like 1-ethyl-6,7-difluorobenzimidazole exemplify rational drug design, leveraging synergistic effects of fluorine and alkyl groups to optimize pharmacokinetics and target engagement [1] [3] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9